

5-Bromo-4-chloro-2-iodotoluene CAS number 1000578-03-9

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Compound of Interest

Compound Name: 5-Bromo-4-chloro-2-iodotoluene

Cat. No.: B1437864

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An In-Depth Technical Guide to **5-Bromo-4-chloro-2-iodotoluene** (CAS: 1000578-03-9): A Strategic Building Block for Sequential Functionalization

Executive Summary

5-Bromo-4-chloro-2-iodotoluene is a polysubstituted aromatic compound designed for advanced organic synthesis. Its primary value lies not in its direct biological activity, but in its role as a highly versatile synthetic intermediate. The molecule features three distinct halogen atoms—iodine, bromine, and chlorine—each exhibiting a different level of reactivity in common cross-coupling reactions. This built-in reactivity differential allows for programmed, sequential functionalization of the toluene scaffold, providing chemists with precise control over the construction of complex, multi-substituted molecular architectures. This guide provides a comprehensive overview of its properties, the strategic principles of its use, detailed synthetic protocols, and its application in modern drug discovery and materials science.

Physicochemical and Structural Properties

The compound is a solid at room temperature, with properties defined by its unique substitution pattern.^[1] Its structure is the key to its synthetic utility.

Property	Value	Source(s)
CAS Number	1000578-03-9	[2][3]
Molecular Formula	C ₇ H ₅ BrClI	[2][3]
Molecular Weight	331.38 g/mol	[2]
Melting Point	65-74 °C	
Canonical SMILES	CC1=C(C=C(C=C1Cl)Br)I	[2]
Predicted Density	~2.1 g/cm ³	
Predicted Boiling Point	~303.7 °C at 760 mmHg	

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The Principle of Orthogonal Reactivity in Cross-Coupling

The strategic importance of **5-Bromo-4-chloro-2-iodotoluene** is founded on the differential reactivity of its carbon-halogen bonds in palladium-catalyzed cross-coupling reactions.[2] This reactivity hierarchy is a cornerstone of its application, enabling chemists to perform sequential reactions where one halogen reacts selectively while the others remain intact for subsequent transformations.[2]

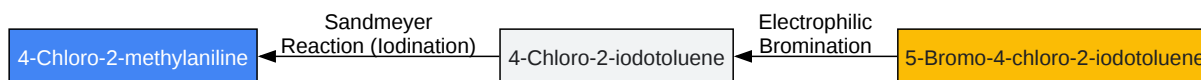
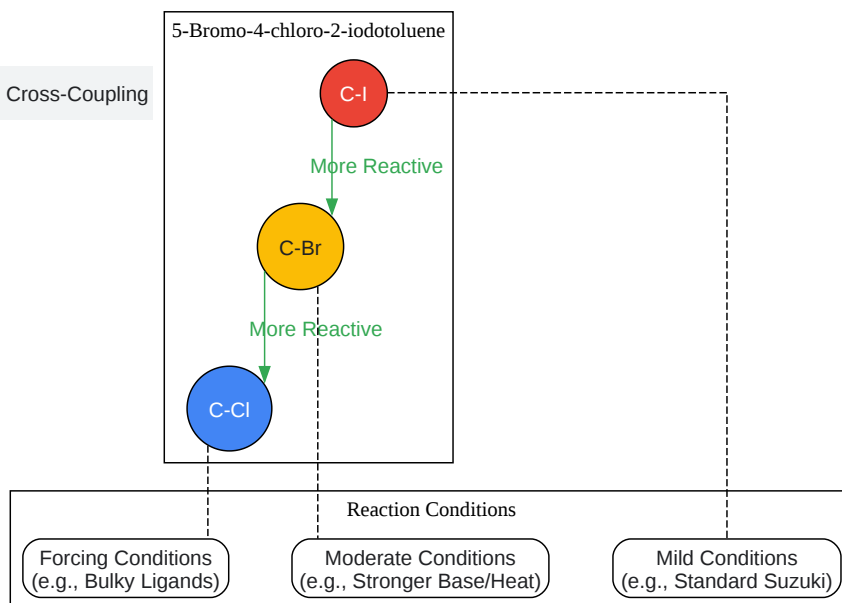
The generally accepted order of reactivity for the oxidative addition step, which is often rate-determining, is: C-I > C-Br > C-Cl.[2]

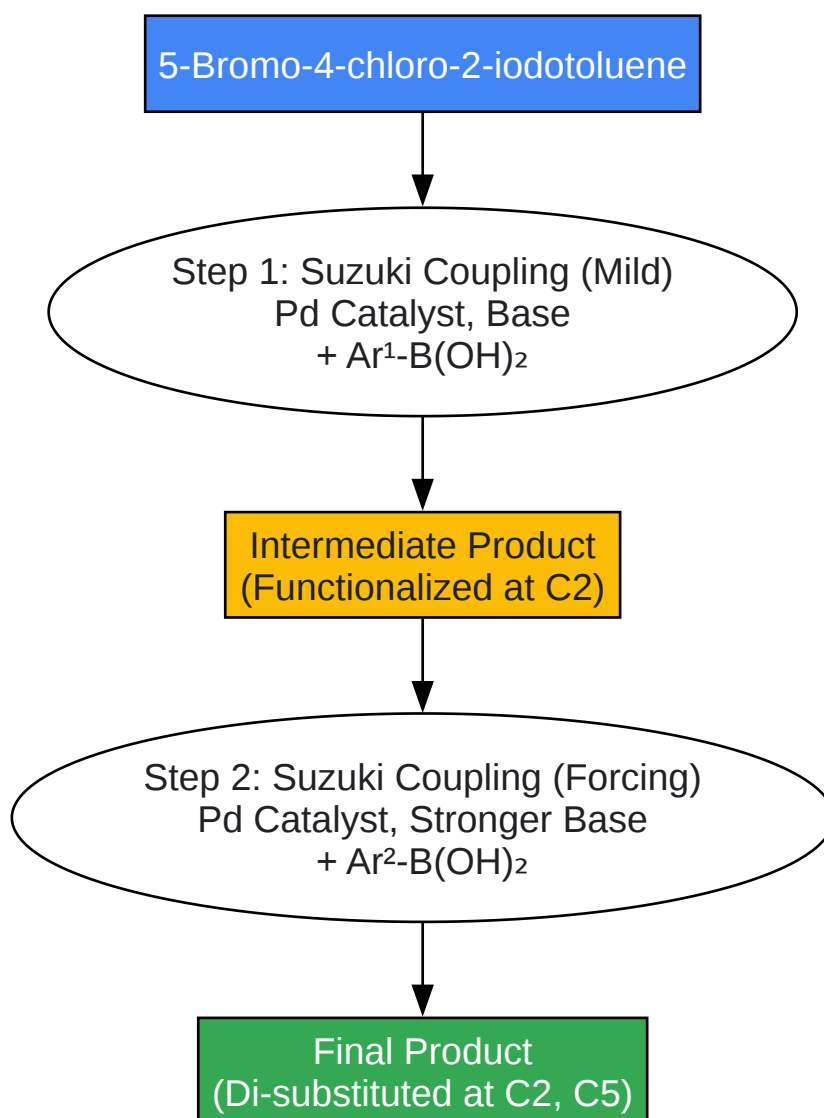
- C-I Bond (Position 2): The carbon-iodine bond is the weakest and most labile, making it the most reactive site. It readily undergoes oxidative addition with Pd(0) catalysts under mild conditions, such as standard Suzuki-Miyaura or Sonogashira couplings.[2][4]

- C-Br Bond (Position 5): The carbon-bromine bond is stronger and less reactive than C-I. It requires more forcing conditions (e.g., higher temperatures, stronger bases, or more active catalyst systems) to react. This intermediate reactivity allows it to serve as a second, distinct reaction handle.[\[2\]](#)
- C-Cl Bond (Position 4): The carbon-chlorine bond is the strongest and most robust of the three. It is typically unreactive under conditions used to functionalize the C-I and C-Br bonds, effectively acting as a stable placeholder until much more vigorous reaction conditions are employed.[\[2\]](#)

This predictable hierarchy allows for a programmed, multi-step synthesis on a single scaffold, which is invaluable for building molecular libraries and establishing structure-activity relationships (SAR) in drug discovery.[\[2\]](#)[\[5\]](#)

Reactivity Hierarchy in Pd-Catalyzed Cross-Coupling





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